molecular formula C17H18N2O4S B2883490 Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate CAS No. 896296-22-3

Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate

Cat. No.: B2883490
CAS No.: 896296-22-3
M. Wt: 346.4
InChI Key: FXOLSHBLOJTHLY-UHFFFAOYSA-N
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Description

Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate is a complex organic compound with a unique structure that includes a thiophene ring, a benzoate ester, and a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the methylcarbamoyl group and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or its activity as a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate include other thiophene derivatives and benzoate esters. Examples include:

  • Methyl 4-((4,5-dimethyl-3-(ethylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate
  • Ethyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-9-10(2)24-16(13(9)15(21)18-3)19-14(20)11-5-7-12(8-6-11)17(22)23-4/h5-8H,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLSHBLOJTHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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